

Spectroscopic Profile of 2,6-Diisopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-diisopropylbenzoic acid**, a sterically hindered aromatic carboxylic acid. Understanding its distinct spectral characteristics is crucial for its identification, purity assessment, and elucidation of its chemical behavior in various applications, including as a synthetic intermediate in drug development. This document outlines the theoretical basis for its spectral features, presents available quantitative data, and provides standardized experimental protocols for obtaining such data.

Core Spectroscopic Data

The spectroscopic signature of **2,6-diisopropylbenzoic acid** is defined by the interplay of its carboxylic acid functionality and the bulky isopropyl groups flanking it on the aromatic ring. These features give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₁₈ O ₂ [1]
Molecular Weight	206.28 g/mol [1] [2]
IUPAC Name	2,6-di(propan-2-yl)benzoic acid [1]
CAS Number	92035-95-5 [3] [4]

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-diisopropylbenzoic acid** is expected to exhibit characteristic absorption bands indicative of its carboxylic acid and substituted aromatic structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2500-3300 (broad)	O-H	Stretching
~2970-2870	C-H (isopropyl & aromatic)	Stretching
~1700-1680	C=O (carboxylic acid)	Stretching
~1600 & ~1470	C=C (aromatic)	Stretching
~1300	C-O	Stretching
~920	O-H	Bending (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen and carbon framework of the molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.1-7.4	Multiplet	3H	Aromatic protons
~3.0-3.5	Septet	2H	Isopropyl methine (-CH)
~1.2	Doublet	12H	Isopropyl methyl (-CH ₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Carbon Type
~170-180	Carboxylic acid (-COOH)
~145-150	Aromatic C2, C6 (ipso-isopropyl)
~125-135	Aromatic C1 (ipso-carboxyl) & C4
~120-125	Aromatic C3, C5
~30-35	Isopropyl methine (-CH)
~23-25	Isopropyl methyl (-CH ₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,6-diisopropylbenzoic acid**.

m/z	Ion
206	$[M]^+$ (Molecular Ion)
191	$[M - \text{CH}_3]^+$
163	$[M - \text{COOH}]^+$
149	$[M - \text{C}_3\text{H}_7]^+$

Experimental Protocols

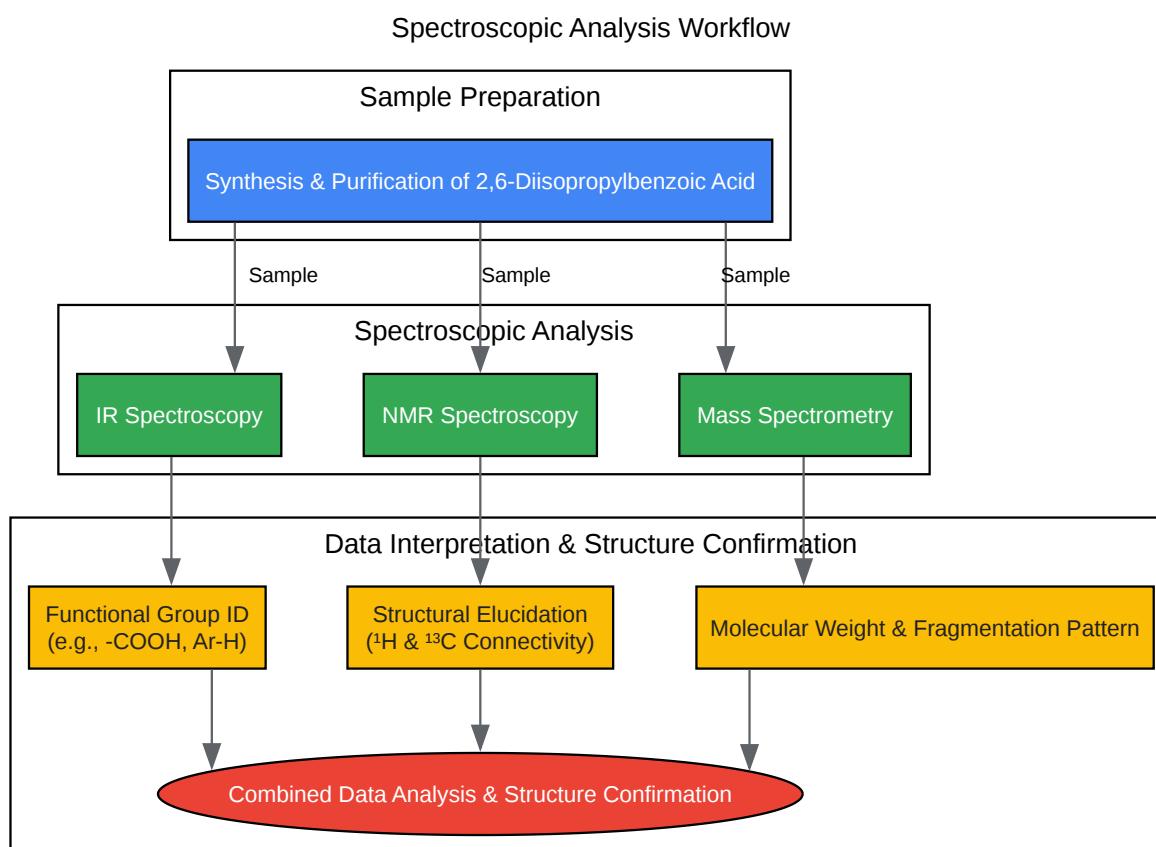
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Ensure the solid **2,6-diisopropylbenzoic acid** sample is dry and crystalline.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in press.
- Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **2,6-diisopropylbenzoic acid** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution into a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Shimming: Optimize the homogeneity of the magnetic field by shimming on the sample.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).


Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the **2,6-diisopropylbenzoic acid** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to induce vaporization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[\text{M}]^+$) and fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **2,6-diisopropylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **2,6-diisopropylbenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2,6-Diisopropylbenzoic acid | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 92035-95-5,2,6-diisopropylbenzoic acid | lookchem [lookchem.com]
- 4. 2,6-Diisopropylbenzoic Acid | CAS No: 92035-95-5 [aquigenbio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diisopropylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134420#key-spectroscopic-data-for-2-6-diisopropylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com